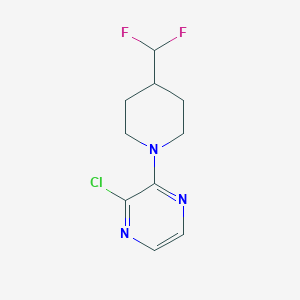

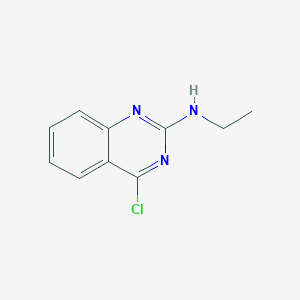

4-chloro-N-ethylquinazolin-2-amine

Overview

Description

4-chloro-N-ethylquinazolin-2-amine is a chemical compound with the molecular formula C10H10ClN3 . It has a molecular weight of 207.66 g/mol. This compound is intended for research use only and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 4-chloro-N-ethylquinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the benzene ring . The molecule also contains a chlorine atom at position 4 and an ethylamine group attached to the nitrogen atom at position 2 .

Scientific Research Applications

Anticancer Potential and Blood Brain Barrier Penetration

A study highlighted the discovery of a potent apoptosis inducer within the 4-anilinoquinazoline class, specifically N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from altering the 2-Cl group in the lead compound. This compound demonstrated significant anticancer activity across various cancer models, including high efficacy in human MX-1 breast cancer and notable blood-brain barrier penetration (Sirisoma et al., 2009).

Chemoselective Amination

Research into the chemoselectivity of amination reactions with 4-chloroquinazolines revealed selective processes depending on the conditions used, indicating the potential for targeted synthetic applications in pharmaceutical chemistry (Shen et al., 2010).

Amination with Amide Solvents

An investigation into amination reactions involving 4-chloro-2-phenylquinoline derivatives and amide solvents showed the impact of solvent choice on reaction outcomes. This research provides insight into the synthesis of novel 4-amino-2-phenylquinoline derivatives (Tsai et al., 2008).

Microwave-Assisted Synthesis

A study developed a microwave-assisted method for synthesizing N-aryl heterocyclic substituted-4-aminoquinazoline compounds, showcasing an efficient and rapid synthesis technique that could be applied in medicinal chemistry (Liu et al., 2006).

Anticancer Activity of N-Substituted Derivatives

Another study synthesized a series of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives, highlighting the synthesis route from natural gallic acid and assessing their anticancer activities. While most compounds exhibited weaker activity compared to a standard, the research contributes to the development of anticancer agents (Liu et al., 2007).

Future Directions

While specific future directions for research on 4-chloro-N-ethylquinazolin-2-amine are not available, there is a general interest in the development of quinazoline derivatives as therapeutic agents . Given the wide range of biological activities exhibited by these compounds, future research could focus on exploring their potential uses in the treatment of various diseases, improving their potency and selectivity, and overcoming challenges such as drug resistance .

properties

IUPAC Name |

4-chloro-N-ethylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-2-12-10-13-8-6-4-3-5-7(8)9(11)14-10/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAERRNDQAHNCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-ethylquinazolin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid](/img/structure/B1491789.png)

![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)